molecular formula C8H9BrN2O B8487043 2-(5-Bromo-pyridin-2-yl)-N-methyl-acetamide

2-(5-Bromo-pyridin-2-yl)-N-methyl-acetamide

Cat. No. B8487043
M. Wt: 229.07 g/mol
InChI Key: DJLHXMHAMCKKFT-UHFFFAOYSA-N
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Patent
US08299065B2

Procedure details

To a suspension of 5-bromo-pyridin-2-yl-acetic acid (0.87 g, 4.0 mmol) in THF (12 mL) was added HOBt (0.74 g, 4.8 mmol) and EDCI.HCl (0.85 g, 4.4 mmol) and stirred the resulting reaction mixture for 15-20 min at room temperature followed by drop-wise addition of methyl amine (2.0 M in THF, 4.05 mL, 8.0 mmol). The resulting mixture was then continued to stir for 6-7 h at room temperature. After completion of reaction, water was added and extracted with ethyl acetate. The crude residue was purified over silica (60-120 M) using dichloromethane:methanol (97.5:2.5) to obtain the pale-yellow solid compound (0.25 g, 27%). 1H NMR (DMSO-d6, 400 MHz): δ 2.58 (d, J=4.8 Hz, 3H), 3.57 (s, 2H), 7.33 (d, J=1H), 7.96 (d, J=2.4 Hz & 8.4 Hz, 1H), 8.00 (br s, 1H) and 8.58 (d, J=2.4 Hz, 1H). MS: 229.11 (M+H+).
Quantity
0.87 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0.74 g
Type
reactant
Reaction Step Two
Quantity
0.85 g
Type
reactant
Reaction Step Two
Quantity
4.05 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
27%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:9]([OH:11])=O)=[N:6][CH:7]=1.C1C=CC2N(O)N=[N:18][C:16]=2C=1.CCN=C=NCCCN(C)C.Cl.CN>C1COCC1.O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:9]([NH:18][CH3:16])=[O:11])=[N:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.87 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)CC(=O)O
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.74 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
0.85 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Step Three
Name
Quantity
4.05 mL
Type
reactant
Smiles
CN
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture for 15-20 min at room temperature
Duration
17.5 (± 2.5) min
STIRRING
Type
STIRRING
Details
to stir for 6-7 h at room temperature
Duration
6.5 (± 0.5) h
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The crude residue was purified over silica (60-120 M)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)CC(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 27.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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